molecular formula C8H13N3O B2425728 1-(1,2-Oxazol-3-ylmethyl)piperazine CAS No. 885952-54-5

1-(1,2-Oxazol-3-ylmethyl)piperazine

Cat. No. B2425728
CAS RN: 885952-54-5
M. Wt: 167.212
InChI Key: VJMTXOUUYNPWLF-UHFFFAOYSA-N
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Description

1-(1,2-Oxazol-3-ylmethyl)piperazine (abbreviated as OPMP) is an organic compound belonging to the oxazole class of heterocyclic compounds. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. OPMP is a versatile building block that can be used in a variety of reactions, including the synthesis of heterocyclic compounds and the preparation of functionalized derivatives. OPMP is a versatile and important compound due to its ability to undergo a variety of reactions, including nucleophilic substitution, condensation, and cyclization reactions.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

1-(1,2-Oxazol-3-ylmethyl)piperazine derivatives, such as those synthesized by Kumar et al. (2017), have shown promise in antidepressant and antianxiety activities. These derivatives were created through Claisen Schmidt condensation and tested in behavioral tests on mice, demonstrating significant pharmacological potential (Kumar et al., 2017).

Antitumor Activity

Compounds involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, like those researched by Al-Soud and Al-Masoudi (2004), were evaluated for their DNA affinity and antitumor activity. These compounds, including various 1,4-bis-(1,5-dialkyl-1H-1,2,4-triazol-ylmethyl)piperazines, showed promising results in this regard (Al-Soud & Al-Masoudi, 2004).

Anticonvulsant Properties

Aytemir et al. (2010) investigated new kojic acid derivatives containing substituted piperazine derivatives for their anticonvulsant potential. They found that certain compounds, such as those containing 1-(1,2-Oxazol-3-ylmethyl)piperazine, showed effectiveness against seizures without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).

Antibacterial and Antifungal Activities

Organotin(IV) derivatives involving 1-(1,2-Oxazol-3-ylmethyl)piperazine, as explored by Shaheen et al. (2018), exhibited significant antibacterial and antifungal activities, alongside cytotoxic activity against ovarian cancer cells. These findings suggest a broad spectrum of biomedical applications for these compounds (Shaheen et al., 2018).

properties

IUPAC Name

3-(piperazin-1-ylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-6-12-10-8(1)7-11-4-2-9-3-5-11/h1,6,9H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJMTXOUUYNPWLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,2-Oxazol-3-ylmethyl)piperazine

Synthesis routes and methods

Procedure details

A solution of 0.84 g (3.2 mmol) of the title compound from Step B above in 5 mL dichloromethane and 5 mL trifluoroacetic acid was stirred at ambient temperature for 1 h. All volatiles were removed in vacuo and the crude light brown residue was carried forward without purification. LC/MS: m/z (ES) 168.1 (MH)+.
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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